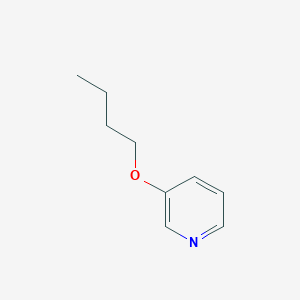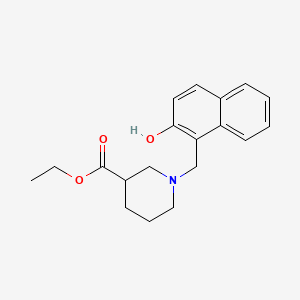
1-((2-Hydroxy-1-naphthyl)methyl)nipecotic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate is a chemical compound with a molecular formula of C19H23NO3. This compound is known for its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a hydroxynaphthylmethyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with 2-hydroxynaphthaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate
- Naphthylmethylpiperidine derivatives
- Indole derivatives
Uniqueness
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of both hydroxyl and ester functional groups. This combination of features provides it with distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
108984-35-6 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-2-23-19(22)15-7-5-11-20(12-15)13-17-16-8-4-3-6-14(16)9-10-18(17)21/h3-4,6,8-10,15,21H,2,5,7,11-13H2,1H3 |
InChI Key |
QVCOJNSOQPFNPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)
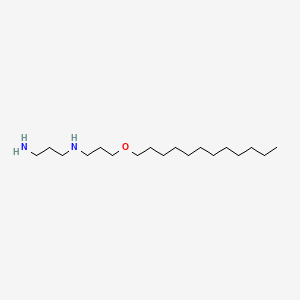
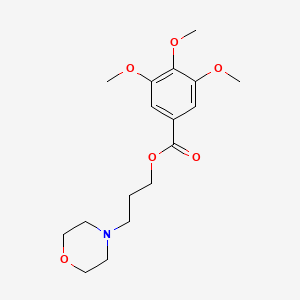
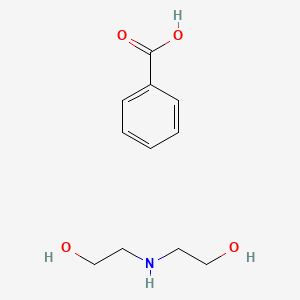
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
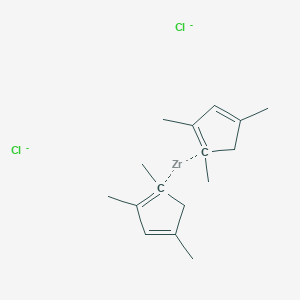
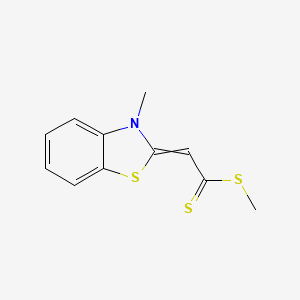
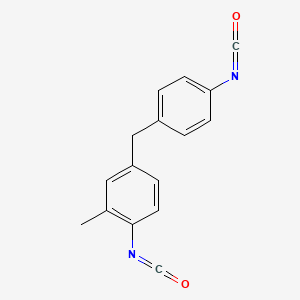


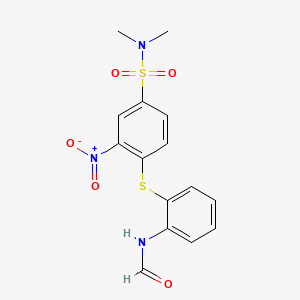
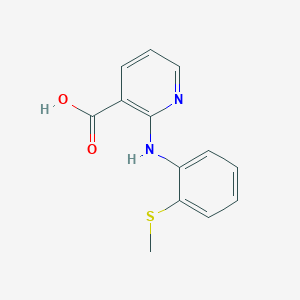
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
